REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.[Al](Cl)(C)C.[CH3:13][N:14]([CH3:39])[C:15]([C:17]1[N:22]=[CH:21][C:20]([O:23][C:24]2[C:29]3[CH:30]=[C:31]([CH3:33])[O:32][C:28]=3[CH:27]=[C:26]([C:34](OCC)=[O:35])[CH:25]=2)=[CH:19][N:18]=1)=[O:16].CC1CCCO1>COC.O>[CH3:39][N:14]([CH3:13])[C:15]([C:17]1[N:22]=[CH:21][C:20]([O:23][C:24]2[C:29]3[CH:30]=[C:31]([CH3:33])[O:32][C:28]=3[CH:27]=[C:26]([C:34](=[O:35])[NH:8][C:5]3[CH:4]=[N:3][C:2]([CH3:1])=[CH:7][N:6]=3)[CH:25]=2)=[CH:19][N:18]=1)=[O:16]
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Name
|
|
Quantity
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38.9 g
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Type
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reactant
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Smiles
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CC=1N=CC(=NC1)N
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Name
|
|
Quantity
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315 mL
|
Type
|
solvent
|
Smiles
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COC
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Name
|
|
Quantity
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715 mL
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Type
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reactant
|
Smiles
|
[Al](C)(C)Cl
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Name
|
ethyl 4-(2-(dimethylcarbamoyl)pyrimidin-5-yloxy)-2-methylbenzofuran-6-carboxylate
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Quantity
|
52.6 g
|
Type
|
reactant
|
Smiles
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CN(C(=O)C1=NC=C(C=N1)OC1=CC(=CC2=C1C=C(O2)C)C(=O)OCC)C
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Name
|
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Quantity
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210 mL
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Type
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solvent
|
Smiles
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COC
|
Name
|
amine
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
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CC1OCCC1
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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with overhead stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
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stirred for 1.5 hours
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Duration
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1.5 h
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Type
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CUSTOM
|
Details
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A gum precipitated
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Type
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CUSTOM
|
Details
|
The resultant reaction
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Type
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TEMPERATURE
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Details
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was refluxed for 3.5 hours HPLC
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Duration
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3.5 h
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Type
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ADDITION
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Details
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The reaction mixture was then poured into the biphasic system
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Type
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STIRRING
|
Details
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to stir with overhead
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Type
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STIRRING
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Details
|
stirring for 14 hours
|
Duration
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14 h
|
Type
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CUSTOM
|
Details
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after which time, a yellow solid precipitated
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Type
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CUSTOM
|
Details
|
The solid was collected through filteration
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Type
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WASH
|
Details
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The solid retained was washed with 2-methyltetrahydrofuran
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Type
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CUSTOM
|
Details
|
The resultant solid was dried in vacuo oven overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)C1=NC=C(C=N1)OC1=CC(=CC2=C1C=C(O2)C)C(NC2=NC=C(N=C2)C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |